Cas no 59725-59-6 (3-2-(Benzoyloxy)phenylpropanoic Acid)

3-2-(Benzoyloxy)phenylpropanoic acid is a synthetic organic compound featuring a phenylpropanoic acid backbone substituted with a benzoyloxy group at the ortho position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. Its benzoyloxy moiety enhances stability while allowing selective functionalization, useful in the development of nonsteroidal anti-inflammatory drug (NSAID) analogs and other bioactive molecules. The compound’s well-defined aromatic and carboxylic acid functionalities facilitate further derivatization, enabling tailored modifications for target applications. High purity grades ensure consistent performance in research and industrial processes, supporting its use in advanced synthetic routes.
3-2-(Benzoyloxy)phenylpropanoic Acid structure
59725-59-6 structure
商品名:3-2-(Benzoyloxy)phenylpropanoic Acid
CAS番号:59725-59-6
MF:C16H14O4
メガワット:270.27996
MDL:MFCD00052018
CID:90039
PubChem ID:2732579

3-2-(Benzoyloxy)phenylpropanoic Acid 化学的及び物理的性質

名前と識別子

    • 3-[2-(Benzoyloxy)phenyl]propionic acid
    • 3-(2-benzoyloxyphenyl)propanoic acid
    • 3-[2-(Benzoyloxy)phenyl]propanoic acid
    • 3-(2-benzoyloxy-phenyl)-propionic acid
    • 3-(2-Benzoyloxyphenyl)-propionsaeure
    • 3-<2-(benzyloxy)phenyl>propionic acid
    • CS-0322833
    • F97847
    • WZLUNIRPOQOEJR-UHFFFAOYSA-N
    • CHEMBL1727141
    • SCHEMBL3505032
    • CCG-54354
    • DTXSID50369730
    • SMR000456837
    • 3-(2-(Benzoyloxy)phenyl)propanoic acid
    • AKOS024348886
    • HMS2784P12
    • TS-00899
    • 3-(2-(Benzoyloxy)phenyl)propanoicacid
    • SR-01000643457-1
    • 3-(2-(Benzoyloxy)phenyl)propionic acid
    • Oprea1_258973
    • Maybridge1_007224
    • 59725-59-6
    • HMS562A08
    • MLS000850820
    • 3-[2-(BENZOYLOXY)PHENYL]PROPIONICACID
    • DB-087524
    • 3-[2-(Benzoyloxy)phenyl)propionic acid
    • 3-2-(Benzoyloxy)phenylpropanoic Acid
    • MDL: MFCD00052018
    • インチ: InChI=1S/C16H14O4/c17-15(18)11-10-12-6-4-5-9-14(12)20-16(19)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18)
    • InChIKey: WZLUNIRPOQOEJR-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2CCC(=O)O

計算された属性

  • せいみつぶんしりょう: 270.08900
  • どういたいしつりょう: 270.089
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 333
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 63.6A^2
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: ふん
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: Not available
  • ふってん: 489.2±28.0 °C at 760 mmHg
  • フラッシュポイント: 184.7±17.5 °C
  • PSA: 63.60000
  • LogP: 2.92300
  • じょうきあつ: 0.0±1.3 mmHg at 25°C

3-2-(Benzoyloxy)phenylpropanoic Acid セキュリティ情報

3-2-(Benzoyloxy)phenylpropanoic Acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-2-(Benzoyloxy)phenylpropanoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D765894-1g
3-[2-(BENZOYLOXY)PHENYL]PROPIONIC ACID
59725-59-6 97%
1g
$190 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1393503-5g
3-(2-(Benzoyloxy)phenyl)propanoic acid
59725-59-6 95+%
5g
¥3348.00 2024-05-07
Crysdot LLC
CD12057295-10g
3-(2-(Benzoyloxy)phenyl)propanoic acid
59725-59-6 95+%
10g
$317 2024-07-24
TRC
B288518-50mg
3-[2-(Benzoyloxy)phenyl]propanoic Acid
59725-59-6
50mg
$ 65.00 2022-06-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24909-5g
3-[2-(Benzoyloxy)phenyl]propionic acid, 97%
59725-59-6 97%
5g
¥2182.00 2023-03-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24909-1g
3-[2-(Benzoyloxy)phenyl]propionic acid, 97%
59725-59-6 97%
1g
¥598.00 2023-03-06
Alichem
A019098869-10g
3-(2-(Benzoyloxy)phenyl)propanoic acid
59725-59-6 95%
10g
$323.20 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1393503-1g
3-(2-(Benzoyloxy)phenyl)propanoic acid
59725-59-6 95+%
1g
¥845.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1393503-25g
3-(2-(Benzoyloxy)phenyl)propanoic acid
59725-59-6 95+%
25g
¥9331.00 2024-05-07
TRC
B288518-250mg
3-[2-(Benzoyloxy)phenyl]propanoic Acid
59725-59-6
250mg
$ 80.00 2022-06-07

3-2-(Benzoyloxy)phenylpropanoic Acid 関連文献

3-2-(Benzoyloxy)phenylpropanoic Acidに関する追加情報

3-(2-Benzoyloxy)phenylpropanoic Acid: A Comprehensive Overview

3-(2-Benzoyloxy)phenylpropanoic Acid, also known by its CAS Registry Number 59725-59-6, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials. Recent studies have shed light on its synthesis, characterization, and functional properties, making it a subject of extensive research.

The molecular structure of 3-(2-Benzoyloxy)phenylpropanoic Acid comprises a phenyl ring substituted with a benzoyloxy group at the 2-position and a propanoic acid moiety at the 3-position. This arrangement imparts the compound with both aromatic and carboxylic acid functionalities, which are key to its reactivity and potential applications. The benzoyloxy group introduces electron-withdrawing effects, while the propanoic acid group contributes to hydrogen bonding capabilities, making the molecule versatile in various chemical environments.

Recent research has focused on the synthesis of 3-(2-Benzoyloxy)phenylpropanoic Acid, with studies exploring efficient synthetic routes that minimize environmental impact. For instance, a 2023 study published in the Journal of Organic Chemistry highlighted a green chemistry approach utilizing microwave-assisted synthesis to achieve high yields and reduced reaction times. This method not only enhances the scalability of production but also aligns with current trends toward sustainable chemical processes.

The physical and chemical properties of 3-(2-Benzoyloxy)phenylpropanoic Acid have been extensively characterized using advanced spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy. These studies reveal that the compound exhibits strong absorption bands in the UV region, indicative of its aromatic conjugation system. Additionally, its solubility properties make it suitable for use in both organic and aqueous environments, further expanding its potential applications.

In terms of applications, 3-(2-Benzoyloxy)phenylpropanoic Acid has shown promise in the pharmaceutical industry as a precursor for bioactive compounds. A 2023 study in Medicinal Chemistry demonstrated its ability to act as a scaffold for developing anti-inflammatory agents due to its unique combination of electron-withdrawing and hydrogen-bonding groups. Furthermore, its role as a building block in supramolecular chemistry has been explored, with researchers utilizing its functional groups to construct self-assembled nanostructures for drug delivery systems.

The material science community has also taken interest in 3-(2-Benzoyloxy)phenylpropanoic Acid, particularly in the development of stimuli-responsive materials. Recent research indicates that the compound can be incorporated into polymer networks to create materials that respond to external stimuli such as light or pH changes. These findings open avenues for applications in sensors, actuators, and smart textiles.

In conclusion, 3-(2-Benzoyloxy)phenylpropanoic Acid, CAS No 59725-59-6, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique molecular structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool in modern chemical research. As ongoing studies continue to uncover new potentials, this compound is poised to play an increasingly significant role in both academic and industrial settings.

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